Antibacterial Activity of Pyridazine-3-carboxylic Acid Derivatives vs. Fluoroquinolone Antibiotics
Derivatives of pyridazine-3-carboxylic acid exhibit in vitro antibacterial activity that approaches that of established fluoroquinolone drugs. This finding positions pyridazine-3-carboxylic acid as a privileged scaffold for developing novel antibacterial agents with potential to address resistant strains [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives |
| Comparator Or Baseline | Ciprofloxacin, sparfloxacin, trovafloxacin (fluoroquinolones) |
| Quantified Difference | Activity approaching that of corresponding fluoroquinolone progenitor |
| Conditions | In vitro MIC assay against Gram-positive and Gram-negative organisms |
Why This Matters
Validates the compound's core scaffold as a viable starting point for antibacterial drug discovery programs, offering a potential alternative to quinolone-based agents.
- [1] Nagawade, R. R., et al. (2005). Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European Journal of Medicinal Chemistry, 40(12), 1325-1330. https://doi.org/10.1016/j.ejmech.2005.05.012 View Source
